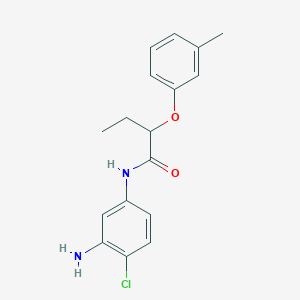
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide
説明
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide, also known as 3-MCPBA, is a synthetic compound used in scientific research. It is a metabolite of the widely used herbicide paraquat, which has been used in agriculture since the 1950s. 3-MCPBA is a powerful oxidant, and has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for protein modification, and as a tool for studying the mechanisms of oxidation-reduction reactions.
科学的研究の応用
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide has a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for protein modification, and as a tool for studying the mechanisms of oxidation-reduction reactions. It has also been used to study the mechanisms of enzyme-catalyzed reactions, as well as the mechanisms of drug metabolism.
作用機序
N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide is a powerful oxidant, and its mechanism of action involves the transfer of electrons from an electron-rich species to an electron-deficient species. This transfer of electrons is known as an oxidation-reduction reaction. This compound can also react with proteins, lipids, and nucleic acids, leading to the formation of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to induce oxidative damage to cells, leading to cell death. In vivo, this compound has been found to be toxic to a variety of organisms, including fish, birds, and mammals.
実験室実験の利点と制限
The use of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide in lab experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solution. It is also relatively inexpensive, and can be stored for long periods of time. However, there are several limitations to its use. It is highly toxic, and its use in experiments involving live organisms must be done with caution. It is also not very soluble in water, and so it must be used in organic solvents.
将来の方向性
There are a variety of potential future directions for research involving N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-butanamide. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in the synthesis of drugs or other compounds. Another potential direction is the development of new methods for studying the mechanisms of oxidation-reduction reactions. Finally, another potential direction is the development of methods for reducing the toxicity of this compound.
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-12-7-8-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBPZBRFFEHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


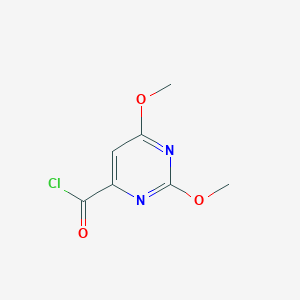
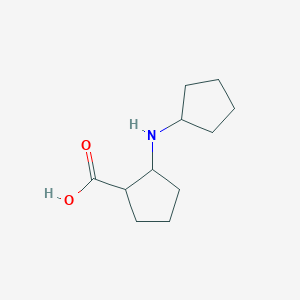

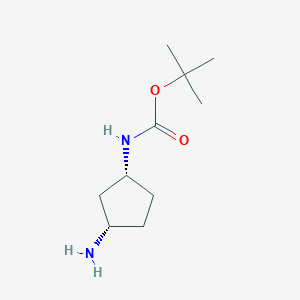
![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)

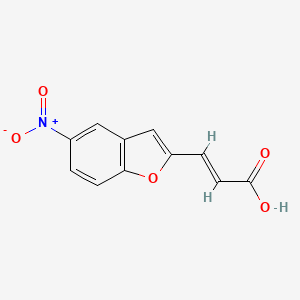
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1388854.png)
![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
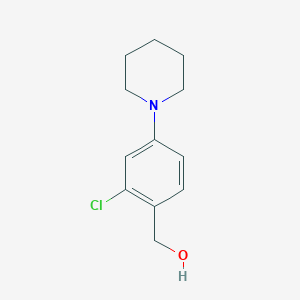


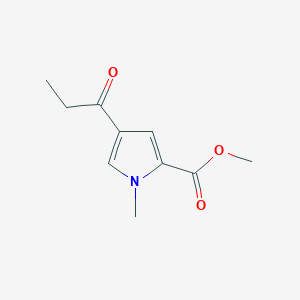
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
